IAA-Valine is a Selective Substrate Exclusively Hydrolyzed by the ILL2 Hydrolase Isoform
In a head-to-head in vitro analysis of 19 IAA-amino acid conjugates against four purified Arabidopsis hydrolases (GST-ILR1, GST-IAR3, GST-ILL1, and GST-ILL2), IAA-Valine was uniquely and exclusively hydrolyzed by GST-ILL2 with a specific activity of 96 ± 17 nmol IAA released/min/mg. All other three hydrolases showed negligible activity (<1 nmol/min/mg) towards this conjugate [1]. This stark contrast in enzyme specificity is not observed for conjugates like IAA-Alanine, which is cleaved by all four hydrolases, or IAA-Phenylalanine, which is a preferred substrate for ILR1.
| Evidence Dimension | In vitro hydrolysis rate by specific IAA-amino acid hydrolases |
|---|---|
| Target Compound Data | 96 ± 17 nmol IAA/min/mg (for GST-ILL2) |
| Comparator Or Baseline | IAA-Alanine: 1,600 ± 130 nmol/min/mg (for GST-ILL2); IAA-Phenylalanine: 180 ± 23 nmol/min/mg (for GST-ILR1). Other hydrolases (ILR1, IAR3, ILL1) show <1 nmol/min/mg for IAA-Valine. |
| Quantified Difference | IAA-Valine is hydrolyzed only by GST-ILL2, a rate approximately 17-fold lower than IAA-Alanine by the same enzyme. Activity of other hydrolases is below the detection limit of 1 nmol/min/mg. |
| Conditions | In vitro assay using purified GST-fusion proteins of Arabidopsis hydrolases ILR1, IAR3, ILL1, and ILL2. Reaction conditions: 50 mM Tris (pH 7.5-8.0), 1 mM DTT, 1 mM MnCl2, 1 mM IAA-amino acid. |
Why This Matters
This exclusive specificity allows researchers to use IAA-Valine as a selective probe to isolate and study the function of the ILL2 hydrolase in vivo, a precision not possible with promiscuous substrates like IAA-Alanine.
- [1] LeClere S, Téllez R, Rampey RA, Matsuda SP, Bartel B. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. J Biol Chem. 2002 Jun 7;277(23):20446-52. View Source
